N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a combination of furan, pyridine, morpholine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-pyridine intermediate: This step involves the coupling of furan and pyridine derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the morpholinosulfonyl group: This step can be achieved by reacting the intermediate with morpholine and a sulfonyl chloride derivative.
Final coupling with benzamide: The final step involves the coupling of the morpholinosulfonyl intermediate with a benzamide derivative, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification processes: Employing techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide depends on its application:
Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and pyridine rings can interact with the active site of enzymes, while the morpholinosulfonyl group can enhance solubility and bioavailability.
Organic Synthesis: It can act as a building block, participating in various chemical reactions to form more complex structures.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide analogs: Compounds with similar structures but different substituents on the furan, pyridine, or benzamide rings.
Other benzamide derivatives: Compounds like N-(4-morpholinosulfonyl)benzamide, which lack the furan-pyridine moiety.
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the furan and pyridine rings allows for versatile interactions in biological systems, while the morpholinosulfonyl group enhances its solubility and stability.
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will explore the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a furan ring, a pyridine moiety, and a morpholinosulfonyl group. The general formula can be represented as follows:
The synthesis typically involves multi-step organic reactions, including the coupling of furan derivatives with pyridine and subsequent modifications to introduce the morpholinosulfonyl group.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of furan and pyridine have shown promising results in inhibiting cell growth in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound Name | Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 5.0 | Apoptosis induction |
Compound B | MCF-7 | 4.5 | Cell cycle arrest |
N-(Furan-Pyridine-Morpholino) | HeLa | 6.2 | Antitubulin activity |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or interference with the cell cycle, specifically targeting the G2/M phase.
Inhibition of Histone Demethylases
The compound has also been identified as a potential inhibitor of histone demethylases, specifically KDM5 family enzymes. This inhibition is crucial for regulating gene expression associated with tumorigenesis and could enhance the efficacy of existing cancer therapies.
Case Study: KDM5B Inhibition
In a study evaluating various inhibitors, this compound demonstrated effective inhibition of KDM5B, leading to reduced proliferation in cancer cell models. The IC50 values were recorded in the low micromolar range, indicating strong activity.
Apoptotic Pathways
The biological activity is believed to be mediated through apoptotic pathways. The compound appears to activate pro-apoptotic factors while inhibiting anti-apoptotic signals within cancer cells. This dual action promotes programmed cell death, which is essential for effective cancer treatment.
Cell Cycle Arrest
Research has shown that compounds structurally related to this compound can induce cell cycle arrest at the G2/M checkpoint. This effect can be attributed to the compound's ability to bind to tubulin, disrupting microtubule dynamics essential for mitosis.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-21(23-13-16-11-19(14-22-12-16)18-5-8-29-15-18)17-1-3-20(4-2-17)30(26,27)24-6-9-28-10-7-24/h1-5,8,11-12,14-15H,6-7,9-10,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOCUIDNSKQXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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